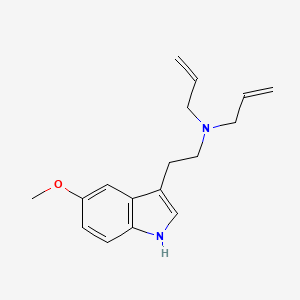
Mono(4-oxopentyl)phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(4-oxopentyl)phthalate is an organic compound with the molecular formula C13H14O5 and a molecular weight of 250.25. It is a derivative of phthalic acid, where one of the ester groups is substituted with a 4-oxopentyl group. This compound is primarily used in biochemical research, particularly in the field of proteomics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mono(4-oxopentyl)phthalate typically involves the esterification of phthalic anhydride with 4-oxopentanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: Mono(4-oxopentyl)phthalate can undergo various chemical reactions, including:
Oxidation: The 4-oxopentyl group can be further oxidized to form carboxylic acids.
Reduction: The carbonyl group in the 4-oxopentyl moiety can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Mono(4-oxopentyl)phthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It serves as a plasticizer in the production of flexible plastics and as a stabilizer in various polymer formulations.
Mécanisme D'action
Mono(4-oxopentyl)phthalate can be compared with other phthalate derivatives, such as:
- Diethyl phthalate
- Dibutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness: this compound is unique due to the presence of the 4-oxopentyl group, which imparts distinct chemical and physical properties. This substitution allows for specific interactions with biological molecules, making it valuable in biochemical research.
Comparaison Avec Des Composés Similaires
- Diethyl phthalate: Used as a plasticizer and in personal care products.
- Dibutyl phthalate: Commonly used in adhesives and coatings.
- Di(2-ethylhexyl) phthalate: Widely used as a plasticizer in the production of flexible PVC.
Propriétés
Numéro CAS |
1334311-47-5 |
|---|---|
Formule moléculaire |
C13H14O5 |
Poids moléculaire |
250.25 |
Nom IUPAC |
2-(4-oxopentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16) |
Clé InChI |
PONNZCAISKYXCO-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonymes |
1,2-Benzenedicarboxylic Acid Mono-4-oxopentyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


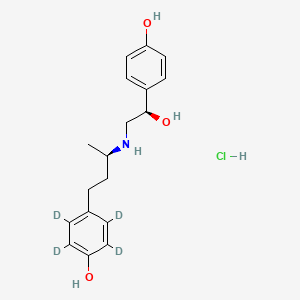
![2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride](/img/structure/B585159.png)
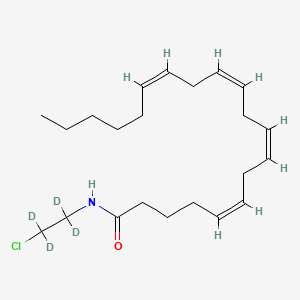
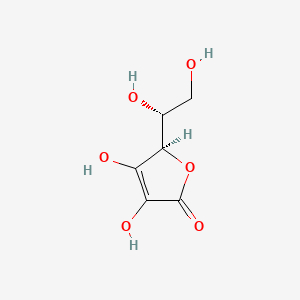
![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)
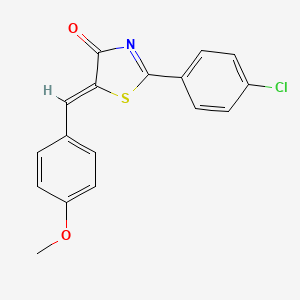
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
